1,5-Diacetamino-indoline
Description
1,5-Diacetamino-indoline is a heterocyclic organic compound belonging to the indoline derivative family.
- Structural Formula: The compound features an indoline backbone (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) with acetamido (-NHCOCH₃) groups at the 1 and 5 positions. This substitution pattern distinguishes it from other indoline derivatives, which may carry methyl, amino, or alternative functional groups .
- Pharmacological Class: As an indoline derivative, it likely shares mechanistic similarities with compounds targeting neurological or metabolic pathways, though its exact therapeutic class remains unspecified in the evidence.
- Formulation and Administration: Typical formulations for indoline derivatives include oral or injectable dosage forms, depending on solubility and bioavailability. Route of administration would be determined during preclinical and clinical development phases .
- Regulatory Context: IND applications for such compounds require detailed chemical, manufacturing, and safety data, including cross-references to prior submissions or marketed products if applicable .
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-(1-acetamido-2,3-dihydroindol-5-yl)acetamide |
InChI |
InChI=1S/C12H15N3O2/c1-8(16)13-11-3-4-12-10(7-11)5-6-15(12)14-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,17) |
InChI Key |
WXLWJNYZWUPDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CC2)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
| Compound Name | CAS Number | Substituents | Structural Similarity to 1,5-Diacetamino-indoline | Key Functional Differences |
|---|---|---|---|---|
| 1,5-Dimethylindoline-2,3-dione | 91790-39-5 | Methyl (-CH₃) at 1,5 positions | 0.98 | Lacks acetamido groups; increased lipophilicity |
| 1,7-Dimethylindoline-2,3-dione | 42816-58-0 | Methyl (-CH₃) at 1,7 positions | 0.98 | Substituent position alters steric and electronic effects |
| 5-Amino-1-methylindoline-2,3-dione | 41042-12-0 | Amino (-NH₂) at 5, methyl at 1 | 0.97 | Amino group enhances polarity and potential reactivity |
Key Observations :
Acetamido groups in this compound introduce hydrogen-bonding capacity, which may enhance solubility and metabolic stability compared to methylated analogs . The amino group in 5-Amino-1-methylindoline-2,3-dione increases polarity and reactivity, raising the likelihood of oxidative metabolism or conjugation pathways .
Similarity Scores :
- High similarity scores (0.95–0.98) suggest conserved indoline core structures. However, functional group variations significantly impact pharmacokinetics and target interactions.
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